molecular formula C18H14Cl2FN3OS B7734462 MFCD06642241

MFCD06642241

Cat. No.: B7734462
M. Wt: 410.3 g/mol
InChI Key: OKOXWIDFOYMHKV-UHFFFAOYSA-N
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Description

For instance, compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD00003330) in the evidence are typically halogenated aromatic or boronic acid derivatives, which are critical intermediates in organic synthesis and pharmaceutical applications. These compounds often exhibit moderate solubility in polar solvents, variable bioavailability, and reactivity in cross-coupling reactions.

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-fluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c19-15-3-1-2-11(17(15)20)8-14-9-23-18(26-14)24-16(25)10-22-13-6-4-12(21)5-7-13/h1-7,9,22H,8,10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOXWIDFOYMHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642241 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

MFCD06642241 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups replacing the original ones.

Scientific Research Applications

MFCD06642241 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of materials, chemicals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD06642241 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06642241, two structurally related compounds from the evidence are compared below:

Table 1: Structural and Physicochemical Properties

Property Hypothetical this compound CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235 (estimated) 235.27 201.02
Solubility (mg/ml) 0.24 (water) 0.24 (water) 0.687 (water)
Log Po/w (XLOGP3) ~2.15 (estimated) 2.15 1.64 (MLOGP)
Bioavailability Score 0.55 0.55 0.55
GI Absorption High High High
BBB Permeability Yes Yes Not reported

Key Findings and Discussion

Molecular Weight and Solubility : The higher molecular weight of CAS 1046861-20-4 (235.27 vs. 201.02) correlates with reduced aqueous solubility (0.24 vs. 0.687 mg/ml), consistent with trends in hydrophobic aromatic systems.

Reactivity : Both CAS 1046861-20-4 and this compound (inferred) are boronic acids optimized for Suzuki-Miyaura couplings, whereas CAS 1761-61-1 is a brominated aromatic ester with applications in drug synthesis. The presence of boron in the former enhances cross-coupling efficiency.

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